molecular formula C13H10F3N5O2S B12685324 (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- CAS No. 98967-53-4

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)-

Cat. No.: B12685324
CAS No.: 98967-53-4
M. Wt: 357.31 g/mol
InChI Key: WJLJVFXVKTYWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- can be achieved through various methods. One common approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the annulation of the pyrimidine moiety to the triazole ring or vice versa .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using microwave-mediated, catalyst-free methods. These methods are eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, copper acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as dry toluene for enhanced yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with azinium-N-imines and nitriles yields 1,2,4-triazolo[1,5-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on different targets such as tubulin, LSD1, and CDK2, exhibiting potent antitumor activities . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- apart is its unique combination of a triazolo-pyrimidine core with a sulfonamide group and a trifluoromethyl phenyl substituent. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

98967-53-4

Molecular Formula

C13H10F3N5O2S

Molecular Weight

357.31 g/mol

IUPAC Name

5-methyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H10F3N5O2S/c1-8-6-7-21-11(17-8)18-12(19-21)24(22,23)20-10-5-3-2-4-9(10)13(14,15)16/h2-7,20H,1H3

InChI Key

WJLJVFXVKTYWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.